molecular formula C17H22N4O2S B2474974 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797126-76-1

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2474974
CAS No.: 1797126-76-1
M. Wt: 346.45
InChI Key: QZWUTQNEQWPYIM-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the cyclopentyl group: This can be achieved through alkylation or acylation reactions.

    Attachment of the ethyl linker:

    Formation of the urea linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylmethyl)urea
  • 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-16-10-15(13-4-1-2-5-13)20-12-21(16)8-7-18-17(23)19-11-14-6-3-9-24-14/h3,6,9-10,12-13H,1-2,4-5,7-8,11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUTQNEQWPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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